molecular formula C14H30O4S.Na<br>C14H30NaO4S B074730 テトラデシル硫酸ナトリウム CAS No. 1191-50-0

テトラデシル硫酸ナトリウム

カタログ番号: B074730
CAS番号: 1191-50-0
分子量: 317.44 g/mol
InChIキー: JHWQZRARWFDALJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

テトラデシル硫酸ナトリウムは一般的なアニオン性界面活性剤です。これは、テトラデカンールのミセル形成硫酸エステルのナトリウム塩です。この化合物は、白色の水溶性固体で、毒性が低く、多くの実用的な用途があります。

2. 製法

合成経路と反応条件: テトラデシル硫酸ナトリウムは、テトラデシルアルコールを三酸化硫黄で処理し、その後、生成されたピロ硫酸を水酸化ナトリウムで中和することによって合成されます 。このプロセスには、以下の手順が含まれます。

    スルホン化: テトラデシルアルコールを三酸化硫黄と反応させて、テトラデシル硫酸を生成します。

    中和: 得られたテトラデシル硫酸を水酸化ナトリウムで中和して、テトラデシル硫酸ナトリウムを生成します。

工業生産方法: テトラデシル硫酸ナトリウムの工業生産は、同じ合成経路に従いますが、より大規模です。 プロセスは、高収率と高純度になるように最適化されており、最終製品が医療および産業用途に必要な基準を満たすように保証されています .

科学的研究の応用

テトラデシル硫酸ナトリウムは、幅広い科学研究アプリケーションを持っています。

作用機序

テトラデシル硫酸ナトリウムは、内皮細胞に対する強力な毒素として作用します。低濃度でも短時間暴露すると、内皮をかなりの距離にわたって剥ぎ取り、その過程で高度に血栓形成性の内皮を露出させるのに効果があります。この作用は、内膜の炎症と血栓の形成につながり、通常は注射された静脈を閉塞させます。 その後、線維組織が形成され、静脈が部分的または完全に閉塞しますが、これは永続的である場合もあれば、そうでない場合もあります .

類似の化合物:

    ポリドカノール: 静脈瘤の治療に使用されるもう1つの硬化剤です。テトラデシル硫酸ナトリウムほど強力ではありませんが、作用機序は似ています。

    ドデシル硫酸ナトリウム: 類似の特性を持つ関連するアニオン性界面活性剤ですが、アルキル鎖が短いため、特定の用途では効果が低くなります。

独自性: テトラデシル硫酸ナトリウムは、医療および産業用途で最適な界面活性剤特性を提供する、特定の分子構造が特徴です。 ミセルを形成する能力と硬化剤としての効果により、さまざまな分野で貴重な化合物となっています .

Safety and Hazards

Extreme care in intravenous needle placement and using the minimal effective volume at each injection site are important . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

将来の方向性

STS is commonly used in the treatment of varicose and spider veins of the leg, during the procedure of sclerotherapy . The benefit-to-risk ratio should be considered in selected patients who are great surgical risks . The dosage should be kept as small as possible .

準備方法

Synthetic Routes and Reaction Conditions: Sodium tetradecyl sulfate is synthesized by treating tetradecyl alcohol with sulfur trioxide, followed by neutralization of the resulting pyrosulfuric acid with sodium hydroxide . This process involves the following steps:

    Sulfonation: Tetradecyl alcohol is reacted with sulfur trioxide to form tetradecyl sulfate.

    Neutralization: The resulting tetradecyl sulfate is then neutralized with sodium hydroxide to produce sodium tetradecyl sulfate.

Industrial Production Methods: The industrial production of sodium tetradecyl sulfate follows the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for medical and industrial applications .

化学反応の分析

反応の種類: テトラデシル硫酸ナトリウムは、硫酸エステル基の存在により、主に置換反応を起こします。また、特定の条件下では、酸化反応と還元反応にも参加できます。

一般的な試薬と条件:

    置換反応: これらの反応は通常、硫酸エステル基を攻撃する求核剤を含み、さまざまな誘導体の形成につながります。

    酸化反応: テトラデシル硫酸ナトリウムは、過マンガン酸カリウムや過酸化水素などの強力な酸化剤を使用して酸化することができます。

    還元反応: 還元は、水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はさまざまな硫酸エステル誘導体をもたらす可能性があり、酸化反応と還元反応はさまざまなアルコールと炭化水素の形成につながる可能性があります .

類似化合物との比較

    Polidocanol: Another sclerosant used in the treatment of varicose veins. It is less potent than sodium tetradecyl sulfate but has a similar mechanism of action.

    Sodium dodecyl sulfate: A related anionic surfactant with similar properties but a shorter alkyl chain, making it less effective in certain applications.

Uniqueness: Sodium tetradecyl sulfate is unique due to its specific molecular structure, which provides optimal surfactant properties for medical and industrial applications. Its ability to form micelles and its effectiveness as a sclerosant make it a valuable compound in various fields .

特性

Sodium tetradecyl sulfate is a potent toxin for endothelial cells in that brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process. Diluted sodium tetradecyl sulfate is also able to induce a hypercoagulable state, possibly by selective inhibition of protein C, and can also promote platelet aggregation.

CAS番号

1191-50-0

分子式

C14H30O4S.Na
C14H30NaO4S

分子量

317.44 g/mol

IUPAC名

sodium;tetradecyl sulfate

InChI

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);

InChIキー

JHWQZRARWFDALJ-UHFFFAOYSA-N

異性体SMILES

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

SMILES

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

正規SMILES

CCCCCCCCCCCCCCOS(=O)(=O)O.[Na]

1191-50-0

ピクトグラム

Corrosive; Irritant

同義語

Sodium Tetradecyl Sulfate
Sotradecol
Sotradecol Sodium
Sulfate, Sodium Tetradecyl
Tergitol 4
Tetradecyl Sulfate, Sodium
Trombavar
Trombova

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium tetradecyl sulfate
Reactant of Route 2
Reactant of Route 2
Sodium tetradecyl sulfate
Reactant of Route 3
Reactant of Route 3
Sodium tetradecyl sulfate
Reactant of Route 4
Sodium tetradecyl sulfate
Reactant of Route 5
Reactant of Route 5
Sodium tetradecyl sulfate
Reactant of Route 6
Reactant of Route 6
Sodium tetradecyl sulfate
Customer
Q & A

Q1: How does sodium tetradecyl sulfate exert its sclerosing effect on blood vessels?

A1: Sodium tetradecyl sulfate (STS) functions as a detergent sclerosant, causing damage to the endothelium, the inner lining of blood vessels [, ]. This damage triggers an inflammatory response, leading to the formation of a thrombus within the vessel lumen [, ]. Over time, fibrosis occurs, ultimately resulting in the closure and disappearance of the treated vessel [, , ].

Q2: Are there differences in the cellular responses elicited by sodium tetradecyl sulfate and polidocanol, another commonly used sclerosant?

A2: Yes, while both agents induce cell death at high concentrations, they exhibit distinct effects on cell morphology at sublytic levels []. For instance, STS can induce erythrocyte acanthocytosis and macrocytosis, while polidocanol promotes Rouleaux formation and increases target cells and stomatocytes []. These differences highlight the specific interactions each sclerosant has with cellular components.

Q3: Does sodium tetradecyl sulfate impact cell signaling pathways?

A3: Research suggests that STS exposure can activate both calcium signaling and nitric oxide production pathways in endothelial cells prior to cell death []. The timing of these events is concentration-dependent, indicating a dose-response relationship in the cellular response to STS [].

Q4: What is the molecular formula and weight of sodium tetradecyl sulfate?

A4: The molecular formula of sodium tetradecyl sulfate is CH3(CH2)13OSO3Na, and its molecular weight is 316.44 g/mol.

Q5: Are there concerns regarding the systemic effects of sodium tetradecyl sulfate after injection?

A5: Yes, studies have shown that the use of dehydrated alcohol or STS during sclerotherapy can lead to disruptions in coagulation profiles []. This can manifest as a decrease in platelets and fibrinogen, an increase in prothrombin time, and a conversion from negative to positive D-dimer levels []. These coagulation disturbances could potentially increase the risk of bleeding or thrombosis in susceptible individuals [].

Q6: What types of vascular anomalies has sodium tetradecyl sulfate been used to treat?

A6: STS has demonstrated efficacy in treating a range of vascular anomalies, including varicose veins, telangiectasias, hemangiomas, pyogenic granulomas, and venous malformations [, , , , ]. It has also shown promise in managing lymphatic malformations [].

Q7: Can sodium tetradecyl sulfate be used for conditions other than vascular anomalies?

A7: Yes, STS has shown efficacy in treating various non-vascular lesions, including digital mucous cysts [], ganglion cysts [], oral mucoceles [], and conjunctival inclusion cysts [].

Q8: Are there any specific advantages of using sodium tetradecyl sulfate over other treatment options for certain conditions?

A8: While not always the most effective option, STS is often chosen for its simplicity, low cost, and suitability for outpatient procedures [, , , ]. It can be particularly useful in settings where technologically advanced equipment is unavailable [, ].

Q9: What is the role of sodium tetradecyl sulfate in managing difficult-to-treat hemangiomas?

A10: STS has been used successfully in treating challenging hemangiomas, including large posterior and hypopharyngeal hemangiomas and lesions in patients with Klippel-Trenaunay syndrome []. It has also been used as an adjunct to surgery in cases where complete resection is difficult [, ].

Q10: Can sodium tetradecyl sulfate be used in conjunction with other treatment modalities?

A11: Yes, STS can be used before surgery to reduce the size of vascular lesions, facilitating a less invasive surgical procedure [, ]. It has also been used as an adjunct to embolization in treating complex vascular malformations [].

Q11: What are the potential adverse effects of sodium tetradecyl sulfate injection?

A12: Common side effects include pain, erythema, swelling, hyperpigmentation, telangiectatic matting, and ulceration []. In some cases, more serious complications, such as anaphylaxis [], pulmonary embolism, stroke, and myocardial infarction, have been reported [].

Q12: Are there any specific precautions or considerations to keep in mind when using sodium tetradecyl sulfate for sclerotherapy?

A13: To minimize the risk of complications, it is crucial to use the minimal effective dose of STS and inject it slowly at multiple sites []. Injecting the sclerosant from normal skin into the lesion, applying post-injection compression, and allowing any formed scab to separate naturally are also important precautions [].

Q13: How does the use of sodium tetradecyl sulfate foam compare to liquid sclerotherapy?

A14: Foam sclerotherapy, where STS is combined with air or gas, is gaining popularity as it allows for better visualization of the sclerosant distribution within the vessel [, , ]. The foam formulation also tends to displace blood more effectively, potentially increasing the contact time between the sclerosant and the vessel wall [, ].

Q14: Is ultrasound guidance commonly used during sodium tetradecyl sulfate sclerotherapy?

A15: Yes, ultrasound guidance is increasingly utilized in STS sclerotherapy, especially for larger vessels or those located deeper beneath the skin [, , ]. This imaging technique helps ensure accurate injection of the sclerosant and minimizes the risk of extravasation [, ].

Q15: What methods are used to assess the effectiveness of sodium tetradecyl sulfate sclerotherapy?

A16: Treatment efficacy is typically assessed through clinical examination, photographic documentation, and sometimes imaging studies like ultrasound [, , ]. Histological analysis of treated tissues can provide insights into the cellular changes induced by STS [, , , ].

Q16: Were there any concerns raised regarding the quality and consistency of sodium tetradecyl sulfate solutions obtained from compounding pharmacies?

A17: Yes, a study analyzing commercially available STS solutions from compounding pharmacies found significant variations in actual STS concentrations compared to the labeled amounts []. Additionally, concerning levels of the contaminant carbitol were detected in all tested samples []. This highlights the importance of using pharmaceutical-grade STS from reputable manufacturers to ensure both efficacy and patient safety.

Q17: Are there reports of allergic reactions to sodium tetradecyl sulfate?

A18: While rare, allergic reactions to STS have been reported [, ]. One study documented a mild allergic reaction in a patient after STS injection for orbital lymphangioma []. It is crucial to have appropriate emergency medications and protocols in place to manage potential hypersensitivity reactions.

Q18: What are some alternative sclerosants used in clinical practice?

A19: Common alternatives to STS include polidocanol, hypertonic saline, and ethanolamine oleate [, , , ]. The choice of sclerosant depends on factors like the type and size of the lesion, patient factors, and the experience of the clinician [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。